Cas no 2035023-43-7 (3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine)

3-({1-[(E)-2-Phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine is a specialized sulfonamide-based compound featuring a piperidine core linked to a pyridazine moiety via an ether bridge. Its structural design incorporates a trans-styrenesulfonyl group, enhancing its potential as an intermediate in medicinal chemistry and drug discovery. The compound's unique scaffold offers versatility for further functionalization, making it valuable in the synthesis of biologically active molecules. Its well-defined stereochemistry and sulfonyl group contribute to stability and reactivity, facilitating applications in targeted molecular design. This compound is particularly relevant in the development of enzyme inhibitors or receptor modulators due to its ability to interact with diverse biological targets. Suitable for research use under controlled conditions.
3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine structure
2035023-43-7 structure
商品名:3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine
CAS番号:2035023-43-7
MF:C17H19N3O3S
メガワット:345.4161
CID:5354743

3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine 化学的及び物理的性質

名前と識別子

    • 3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]oxypyridazine
    • (E)-3-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridazine
    • 3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine
    • インチ: 1S/C17H19N3O3S/c21-24(22,13-10-15-6-2-1-3-7-15)20-12-5-8-16(14-20)23-17-9-4-11-18-19-17/h1-4,6-7,9-11,13,16H,5,8,12,14H2/b13-10+
    • InChIKey: ZYLCUWYUIUYVJG-JLHYYAGUSA-N
    • ほほえんだ: S(/C(/[H])=C(\[H])/C1C([H])=C([H])C([H])=C([H])C=1[H])(N1C([H])([H])C([H])([H])C([H])([H])C([H])(C1([H])[H])OC1C([H])=C([H])C([H])=NN=1)(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 512
  • トポロジー分子極性表面積: 80.8
  • 疎水性パラメータ計算基準値(XlogP): 2

3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6490-0499-5μmol
3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine
2035023-43-7
5μmol
$63.0 2023-09-08
Life Chemicals
F6490-0499-3mg
3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine
2035023-43-7
3mg
$63.0 2023-09-08
Life Chemicals
F6490-0499-15mg
3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine
2035023-43-7
15mg
$89.0 2023-09-08
Life Chemicals
F6490-0499-5mg
3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine
2035023-43-7
5mg
$69.0 2023-09-08
Life Chemicals
F6490-0499-2mg
3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine
2035023-43-7
2mg
$59.0 2023-09-08
Life Chemicals
F6490-0499-2μmol
3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine
2035023-43-7
2μmol
$57.0 2023-09-08
Life Chemicals
F6490-0499-10μmol
3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine
2035023-43-7
10μmol
$69.0 2023-09-08
Life Chemicals
F6490-0499-1mg
3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine
2035023-43-7
1mg
$54.0 2023-09-08
Life Chemicals
F6490-0499-50mg
3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine
2035023-43-7
50mg
$160.0 2023-09-08
Life Chemicals
F6490-0499-20μmol
3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine
2035023-43-7
20μmol
$79.0 2023-09-08

3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine 関連文献

3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazineに関する追加情報

3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine: A Comprehensive Overview

3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine, a compound with the CAS number 2035023-43-7, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which combines a pyridazine core with a piperidine ring and a sulfonyl group. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and material science.

The pyridazine moiety, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2, is a key feature of this compound. Pyridazine derivatives are known for their unique electronic properties, which make them valuable in various chemical reactions and as building blocks for more complex structures. The piperidine ring, on the other hand, introduces flexibility and additional functional groups that can be exploited for further chemical modifications.

Recent studies have highlighted the importance of sulfonyl groups in medicinal chemistry. These groups are known to enhance the stability and bioavailability of compounds, making them attractive for drug development. In the case of 3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine, the sulfonyl group is attached to a phenylethene moiety, which adds another layer of complexity to the molecule's structure. This arrangement not only increases the molecule's hydrophobicity but also enhances its ability to interact with biological targets.

One of the most intriguing aspects of this compound is its potential as a lead molecule in drug discovery. Researchers have explored its ability to inhibit certain enzymes and receptors, which could make it a candidate for treating various diseases. For instance, recent studies have shown that derivatives of this compound exhibit promising activity against cancer cells, suggesting its potential in oncology research.

In addition to its biological applications, 3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyridazine has also been studied for its electronic properties. The combination of the pyridazine core and the sulfonyl group creates a molecule with unique redox characteristics, making it a potential candidate for use in organic electronics. This dual functionality underscores the versatility of this compound and highlights its importance in both medicinal and materials chemistry.

The synthesis of this compound involves a series of carefully designed reactions that highlight the skill required in organic synthesis. Researchers have developed efficient methods to construct the piperidine ring and attach the sulfonyl group in a controlled manner. These methods not only ensure high yields but also allow for further modifications to tailor the molecule's properties for specific applications.

Looking ahead, the future of 3-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yloxy)pyridazine lies in its continued exploration across multiple disciplines. Its role as a lead compound in drug discovery, combined with its potential in materials science, makes it a molecule to watch in the coming years. As researchers delve deeper into its properties and applications, new insights are sure to emerge, further solidifying its place in modern chemistry.

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